molecular formula C8H10N2O2 B6230272 2-(1-cyclopropyl-1H-pyrazol-4-yl)acetic acid CAS No. 1779749-51-7

2-(1-cyclopropyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B6230272
CAS No.: 1779749-51-7
M. Wt: 166.2
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Description

2-(1-cyclopropyl-1H-pyrazol-4-yl)acetic acid is a chemical compound with the molecular formula C8H10N2O2 It is characterized by the presence of a cyclopropyl group attached to a pyrazole ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form the pyrazole ring . This reaction is mediated by silver and offers mild conditions with broad substrate scope and excellent functional group tolerance.

Another approach involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles using bromine or other oxidizing agents

Industrial Production Methods

Industrial production of 2-(1-cyclopropyl-1H-pyrazol-4-yl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1-cyclopropyl-1H-pyrazol-4-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-(1-cyclopropyl-1H-pyrazol-4-yl)acetic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be used to study the effects of pyrazole derivatives on biological systems, including enzyme inhibition and receptor binding.

    Industry: It can be used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(1-cyclopropyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can bind to various enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and selectivity. The acetic acid moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-cyclopropyl-1H-pyrazol-4-yl)acetic acid is unique due to the presence of the cyclopropyl group, which can enhance its binding affinity and selectivity for specific molecular targets

Properties

CAS No.

1779749-51-7

Molecular Formula

C8H10N2O2

Molecular Weight

166.2

Purity

95

Origin of Product

United States

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